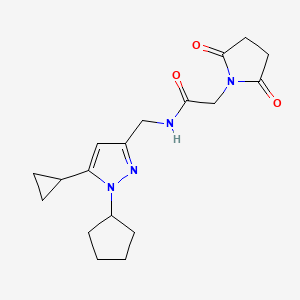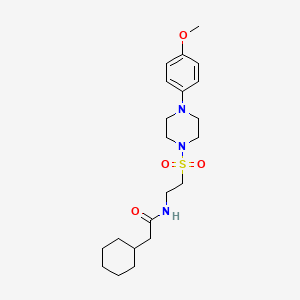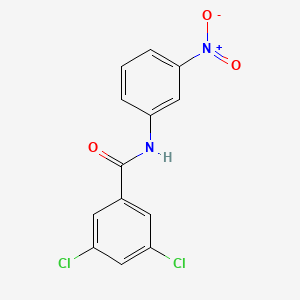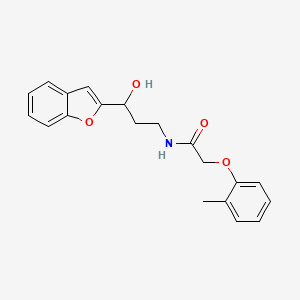![molecular formula C28H28ClN3O3 B2442726 4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one CAS No. 1018125-01-3](/img/structure/B2442726.png)
4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{1-[3-(2-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl}-1-(4-ethylphenyl) pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives and their complexes play a crucial role in understanding their chemical properties and potential applications. For example, the synthesis of benzoxazoles, benzothiazoles, and benzimidazoles under solvent-free conditions using Bi(III) salts demonstrates an efficient approach to creating these compounds, highlighting a method that could be applicable to the synthesis of the queried compound (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007). This method is noted for its high conversion rates, very short reaction times, and use of relatively non-toxic catalysts.
Biological Activity
Derivatives of benzimidazole and related structures have been synthesized and evaluated for their antioxidant activity. The creation of novel compounds like 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrates significant antioxidant properties, potentially exceeding that of well-known antioxidants such as ascorbic acid (Tumosienė et al., 2019). These findings suggest that the investigated compound could similarly be evaluated for its antioxidant capabilities.
Material Science Applications
The development of novel polyimides derived from pyridine-bridged aromatic dianhydride showcases the application of benzimidazole-related compounds in material science. These polyimides exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting potential use in electronic applications (Wang et al., 2006). The synthesis of such compounds indicates a pathway for exploring the queried compound's utility in developing new materials.
Molecular Docking and Pharmacological Potential
Molecular docking studies of benzimidazole derivatives for their anti-cancer properties and EGFR inhibition reveal the therapeutic potential of such compounds. These studies suggest that specific configurations of benzimidazole derivatives have significant binding affinities to target proteins, indicating potential for drug development (Karayel, 2021). This approach can guide the pharmacological evaluation of the queried compound concerning its possible therapeutic applications.
Propiedades
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-2-19-11-13-21(14-12-19)31-16-20(15-27(31)34)28-30-24-8-4-5-9-25(24)32(28)17-22(33)18-35-26-10-6-3-7-23(26)29/h3-14,20,22,33H,2,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPGHUONVXGLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-4-{[6-(phenylsulfonyl)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2442645.png)
![4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2442646.png)

![2-(4-fluorobenzamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2442648.png)


![3-((2,5-dimethylphenyl)sulfonyl)-N-(p-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2442655.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2442658.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2442660.png)
![2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2442663.png)

![tert-butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride](/img/structure/B2442666.png)